molecular formula C10H10BrNO B1266171 2-(5-bromo-1H-indol-3-yl)ethanol CAS No. 32774-29-1

2-(5-bromo-1H-indol-3-yl)ethanol

Cat. No. B1266171
CAS RN: 32774-29-1
M. Wt: 240.1 g/mol
InChI Key: ZENXDUDCTZLSRP-UHFFFAOYSA-N
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Description

Introduction 2-(5-bromo-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of compounds known as indole derivatives. These compounds have diverse applications in the field of organic chemistry and medicinal chemistry due to their unique structural features and biological activities.

Synthesis Analysis The synthesis of this compound typically involves condensation reactions, catalytic hydrogenation, and the use of chiral chromatography for enantiomer separation. For example, the direct resolution of racemic 2-(2,3-dihydro-lH-indol-3-yl)ethanol was achieved through catalytic hydrogenation of 2-(lH-indol-3-yl)ethanol (Frydenvang et al., 2004).

Molecular Structure Analysis The molecular structure of this compound and its derivatives can be analyzed using various spectroscopic methods and X-ray crystallography. The structural elucidation provides insights into the intermolecular interactions and conformational dynamics of the molecule (Barakat et al., 2017).

Chemical Reactions and Properties this compound undergoes various chemical reactions including condensation, cycloaddition, and complexation with metal ions. These reactions can lead to a range of functionalized products with potential pharmaceutical applications. The compound exhibits good thermal stability up to 215 °C (Barakat et al., 2017).

Scientific Research Applications

Crystal Structure Analysis

  • Intermolecular Interactions: The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde in ethanol leads to the formation of compounds related to 2-(5-bromo-1H-indol-3-yl)ethanol. These compounds exhibit interesting intermolecular interactions in their crystal structures, as analyzed using Hirshfeld surface and X-ray diffraction methods (Barakat et al., 2017).

Synthesis and Organic Chemistry

  • One-Pot Synthesis: An eco-friendly and efficient one-pot synthesis method has been developed for the synthesis of derivatives involving this compound. This method utilizes sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature (Brahmachari & Banerjee, 2014).

Thermodynamic Properties

  • Calorimetric Study: A detailed calorimetric and computational study of 2-(1H-indol-3-yl)ethanol has been conducted, providing insights into its thermodynamic properties such as enthalpy of formation and sublimation (Carvalho et al., 2019).

Enantioselective Synthesis

  • Stereochemistry Assignment: Research on 2-(2,3-dihydro-1H-indol-3-yl)ethanol, a closely related compound, includes the successful separation of enantiomers and assignment of their absolute stereochemistry through X-ray structure analysis (Frydenvang et al., 2004).

Catalytic Applications

  • Mandelic Acid as Organo-catalyst: Mandelic acid has been utilized as an efficient organo-catalyst for the synthesis of various biologically relevant indole derivatives, including structures related to this compound (Kaur et al., 2020).

Chemical Reactions

  • Oxa-Pictet-Spengler Cyclization: An unusual reaction involving 2-trimethylsilanyl tryptophols, closely related to this compound, has been explored, showcasing silicon-directed oxa-Pictet-Spengler cyclizations (Zhang et al., 2005).

Biochemical Applications

  • Antimicrobial Activity: Synthesized derivatives of this compound have been evaluated for antimicrobial activity, revealing significant effects against bacterial and fungal strains (Ashok et al., 2015).

Safety and Hazards

The safety information for 2-(5-bromo-1H-indol-3-yl)ethanol indicates that it is a warning substance. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Bromotryptophans, the family of compounds to which 5-bromotryptophol belongs, are known to play an important role in the life of sponges and lower marine invertebrates . These compounds are involved in more complex structures and can be part of a peptide, a cyclic peptide, an indole alkaloid, an ergot alkaloid, a macrocycle, and others .

Mode of Action

It’s known that bromotryptophans can exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity . The exact interaction of 5-Bromotryptophol with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

5-Bromotryptophol, being a derivative of tryptophan, may potentially affect the serotonin and kynurenine pathways . In the serotonin pathway, tryptophan is converted into serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. In the kynurenine pathway, tryptophan is broken down into kynurenine and other metabolites

Pharmacokinetics

The compound’s molecular weight (240105) and predicted properties such as density (1618±006 g/cm3), boiling point (4115±300 °C), and vapor pressure (165E-07mmHg at 25°C) suggest that it may have reasonable bioavailability .

Result of Action

Compounds containing brominated tryptophan moieties, like 5-bromotryptophol, have been reported to exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, light, and oxygen exposure.

Biochemical Analysis

Biochemical Properties

2-(5-Bromo-1H-indol-3-yl)ethanol plays a significant role in biochemical reactions, particularly due to its indole structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein function. Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions in cells .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors and altering their activity. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interactions with oxidoreductases also play a role in its metabolism, facilitating redox reactions and contributing to its overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization within the cell is crucial for its role in biochemical reactions and cellular processes .

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENXDUDCTZLSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186437
Record name 5-Bromo-1H-indole-3-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32774-29-1
Record name 5-Bromo-1H-indole-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32774-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-3-ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1H-indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-indole-3-ethanol
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Synthesis routes and methods I

Procedure details

The method of Bascop, S. I.; Laronze, J. Y.; Sapi, J. Synthesis of 2-aminopropyle-3-indole-acetic(propionic) acid derivatives. ARKIVOC 2003, 46-61, was followed. To a solution of ester 12 (4 mmol, 1 equiv) in anhydrous THF (50 mL) was added lithium aluminium hydride (LiAlH4; 16 mmol, 4 equiv) in portions with the temperature maintained at 0° C. The reaction mixture was brought to room temperature and stirred for 30 min. Excess LiAlH4 was destroyed by careful addition of a saturated aqueous solution of Na2SO4 with the temperature maintained at about 0° C. The mixture was filtered and the filtrate washed with THF. The combined filtrates were concentrated under reduced pressure, the residue was acidified to pH 6 with 10% HCl and extracted with CHCl3. The combined organic layer was dried (anhydrous Na2SO4), filtered, evaporated to dryness and purified using flash column chromatography by elution with EtOAc/hexane to give the alcohol 13. Yield: 83%; NMR (300 MHz, CDCl3): δ 2.97 (t, J=18 Hz, 2 H), 3.86-3.93 (m, 2 H), 4.09 (t, J=21 Hz, 1 H), 7.09 (d, J=3 Hz, 1 H), 7.22 (d, J=9 Hz, 1 H), 7.75 (s, 1 H), 8.10 (s, 1 H); MS (APCI): m/z 241.2 [M+H]+.
[Compound]
Name
2-aminopropyle-3-indole acetic(propionic)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
16 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 6 g of N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole in 50 ml of tetrahydrofuran is added dropwise to a suspension, cooled to 0° C., of 0.9 g of LiAlH4 in 35 ml of tetrahydrofuran. After stirring for 20 hours at ambient temperature, the mixture is cooled to 0° C. and then treated in succession with 0.9 ml of water, 3.2 ml of an aqueous 20% sodium hydroxide solution and 3.6 ml of water. After filtration and concentration of the filtrate in vacuo, the residue is chromatographed on silica gel (dichloromethane/ethyl acetate: 90/10), enabling the expected product to be isolated.
Name
N-tert-butoxycarbonyl-5-bromo-3-ethoxycarbonylmethylindole
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-bromoindole-3-acetic acid (1.9 g., 7.48 mmol., 1 eq.) in dry THF (17 mL.) at 0° C. was added lithium aluminum hydride (570 mg. 14.96 mmol., 2 eq.) portionwise over 30 minutes. The reaction mixture coagulated. THF (20 mL.) was added and the cooling bath was removed. The mixture was stirred vigorously. Let stir overnight. The reaction mixture was carefully quenched with 1N aqueous HC1 and then acidified with 2N aqueous HC1. The mixture was filtered through Celite™ and the Celite™ was washed with THF. The filtrate was concentrated in vacuo, dissolved in EtOAc, and washed with water. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. TLC analysis of the residue showed unreacted starting material. The residue was dissolved in Et2O and extracted with 0.25N aqueous NaOH. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo giving 1.16 g 5-bromo-3-hydroxyethylindole.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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